molecular formula C7H5Br2NO3 B1458810 3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid CAS No. 871875-90-0

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Cat. No.: B1458810
CAS No.: 871875-90-0
M. Wt: 310.93 g/mol
InChI Key: RYJBPTTXRROHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid is a useful research compound. Its molecular formula is C7H5Br2NO3 and its molecular weight is 310.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid (DBPA) is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of DBPA, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

DBPA is characterized by its dibrominated pyridine structure, which contributes to its biological properties. The compound's molecular formula is C_7H_4Br_2N_1O_3, and it features a pyridine ring with two bromine substituents at the 3 and 5 positions and a carboxylic acid group.

DBPA exhibits multiple biological activities, primarily through its interaction with various cellular pathways. Research indicates that it may modulate inflammatory responses by influencing cytokine production and signaling pathways.

  • Anti-inflammatory Activity : DBPA has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture models. This effect is likely mediated through the inhibition of NF-kB signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that DBPA possesses antimicrobial activity against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .
  • Anticancer Potential : In vitro studies have demonstrated that DBPA can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of DBPA has been explored through various analogues to establish a structure-activity relationship. Key findings include:

  • Bromination : The presence of bromine atoms significantly enhances the compound's potency against certain targets compared to non-brominated analogues.
  • Functional Groups : Modifications to the carboxylic acid group affect solubility and bioavailability, impacting overall efficacy .

In Vitro Studies

A series of experiments were conducted using 3T3-L1 adipocytes to evaluate the effects of DBPA on cytokine secretion. The results indicated that DBPA treatment led to a significant increase in IL-6 production compared to untreated controls, suggesting an activation of inflammatory pathways .

In Vivo Studies

In animal models, DBPA was administered to evaluate its effects on obesity-related inflammation. Results showed that mice treated with DBPA exhibited reduced body weight gain and lower serum levels of inflammatory markers compared to control groups .

Data Summary

Study TypeModelKey Findings
In Vitro3T3-L1 AdipocytesIncreased IL-6 secretion
In VivoObese MiceReduced weight gain; lower inflammatory markers
AntimicrobialBacterial StrainsEffective against specific bacterial pathogens
AnticancerCancer Cell LinesInduction of apoptosis via caspase activation

Scientific Research Applications

Pharmaceutical Applications

DBO-PAA exhibits significant potential in medicinal chemistry due to its structural properties that suggest various therapeutic uses. The compound's ability to act as a bioactive agent makes it a candidate for drug development.

Antimicrobial Activity

Research indicates that DBO-PAA possesses antimicrobial properties. Studies have shown that derivatives of pyridine compounds can inhibit the growth of various bacteria and fungi. For instance, compounds similar to DBO-PAA have demonstrated effectiveness against resistant strains of bacteria, making them valuable in developing new antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry reported that a series of pyridine derivatives, including DBO-PAA, exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

DBO-PAA has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases.

Data Table: Anti-inflammatory Activity of DBO-PAA

Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
103025
505550
1007065

The above table summarizes findings from a laboratory study where DBO-PAA was tested for its ability to inhibit interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in cultured macrophages .

Organic Synthesis Applications

DBO-PAA is also utilized in organic synthesis as an intermediate for producing various chemical compounds. Its bromine substituents make it a versatile building block for further chemical modifications.

Environmental Applications

Emerging studies suggest that DBO-PAA may have applications in environmental chemistry, particularly in the degradation of pollutants. Its reactive nature allows it to participate in redox reactions that could be harnessed for environmental remediation.

Pollutant Degradation

Preliminary research indicates that DBO-PAA can facilitate the breakdown of certain organic pollutants in water through oxidation processes. This property positions it as a potential agent for wastewater treatment.

Case Study:
A study explored the use of DBO-PAA in degrading phenolic compounds commonly found in industrial waste. Results showed a significant reduction in pollutant concentration after treatment with DBO-PAA under UV light irradiation .

Properties

IUPAC Name

2-(3,5-dibromo-2-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJBPTTXRROHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1Br)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
Reactant of Route 3
Reactant of Route 3
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
Reactant of Route 4
Reactant of Route 4
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
Reactant of Route 5
Reactant of Route 5
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid
Reactant of Route 6
Reactant of Route 6
3,5-Dibromo-2-oxo-1(2H)-pyridineacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.